molecular formula C5H8N2O B168534 2-Isopropyl-1,3,4-oxadiazole CAS No. 149324-24-3

2-Isopropyl-1,3,4-oxadiazole

Cat. No. B168534
M. Wt: 112.13 g/mol
InChI Key: IYKCETRGBFKTRU-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . Oxadiazoles have been reported to possess a diversity of useful biological effects . The 1,3,4-oxadiazole derivatives have been synthesized and assessed as potential antibacterial agents .


Synthesis Analysis

Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives were established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

1,3,4-Oxadiazoles have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives were correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .

Scientific Research Applications

  • Bioisosteric Replacements in Druglike Molecules : Oxadiazoles, including 1,3,4-oxadiazole, are often used in medicinal chemistry as bioisosteric replacements for ester and amide functionalities. 1,3,4-oxadiazole isomers show lower lipophilicity and better metabolic stability, hERG inhibition, and aqueous solubility compared to 1,2,4-oxadiazole isomers (Boström et al., 2012).

  • Green Synthetic Method for 2-Aryl-1,3,4-Oxadiazoles : An eco-friendly protocol has been developed for synthesizing 2-aryl-1,3,4-oxadiazoles, featuring high yields, simplicity, water-based reaction medium, energy efficiency, and no addition of catalysts (Zhu et al., 2015).

  • Synthesis of 5-Isopropyl-1,3,4-Oxadiazol-2(3H)-one : This compound is an important intermediate in pesticide and pharmaceutical manufacturing. A process for synthesizing this compound with high yield and purity, suitable for industrial production, has been described (Li Ling-la, 2015).

  • Novel Synthesis Methods for 1,3,4-Oxadiazole Derivatives : Innovative methods for synthesizing 1,3,4-oxadiazole derivatives have been developed. These include a one-pot, four-component condensation reaction that provides an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives (Ramazani et al., 2010).

  • Sulfur-Promoted Cyclization for 1,3,4-Oxadiazole Synthesis : A novel sulfur-promoted cyclization method for producing 1,3,4-oxadiazole from hydrazides and isonitriles has been developed, compatible with a wide scope of substrates (Bao et al., 2017).

  • Biological Activities of 1,3,4-Oxadiazole Derivatives : These derivatives exhibit various biological activities, such as analgesic, anti-inflammatory, bactericidal, antifungal, anticonvulsant, and antiviral effects. Microwave-assisted synthesis has been used to explore these properties (Biju et al., 2012).

  • Antibacterial Properties of 1,3,4-Oxadiazole Derivatives : Synthesized derivatives have shown moderate to significant antibacterial activity, highlighting their potential as therapeutic agents (Khalid et al., 2016).

  • Therapeutic Applications in Medicinal Chemistry : 1,3,4-Oxadiazole derivatives have shown effectiveness in the treatment of a wide range of diseases. They have also been utilized in industrial applications like corrosion inhibitors and light-emitting diodes (Chaudhary & Upadhyay, 2022).

  • Pharmacological Potential of 1,3,4-Oxadiazole Derivatives : Research on 1,3,4-oxadiazole-based derivatives has been growing due to their high therapeutic potency and potential in treating different ailments (Verma et al., 2019).

  • Synthetic Development and Biological Activities : The synthesis of 1,3,4-oxadiazoles derivatives and their biological activities, including antimicrobial, antitumor, and antiviral effects, have been explored, offering potential as chemical drugs (Sun et al., 2013).

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the synthesis of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles are areas of ongoing research .

properties

IUPAC Name

2-propan-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKCETRGBFKTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440610
Record name 2-isopropyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-1,3,4-oxadiazole

CAS RN

149324-24-3
Record name 2-isopropyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Daud, OR Abid, A Sardar, BA Shah, M Rafiq… - Medicinal Chemistry …, 2022 - Springer
Present study aimed at the discovery of new non-sugar α-glucosidase inhibitors includes synthesis of a series of 1,3,4-oxadiazole based Schiff base derivatives of ibuprofen. Initially …
Number of citations: 5 link.springer.com
GP Smith, L Badolo, V Chell, IJ Chen… - Bioorganic & Medicinal …, 2017 - Elsevier
Leucine-rich repeat kinase 2 (LRRK2) has attracted considerable interest as a therapeutic target for the treatment of Parkinson’s disease. Compounds derived from a 2-aminopyridine …
Number of citations: 15 www.sciencedirect.com

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